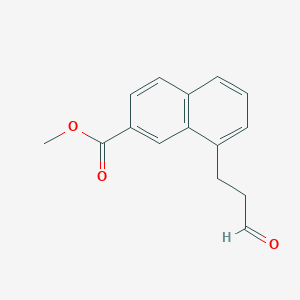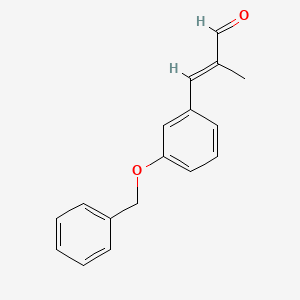![molecular formula C14H20O3 B14284912 Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate CAS No. 136416-11-0](/img/structure/B14284912.png)
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-[2-(3-hydroxypropyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 3-[2-(3-carboxypropyl)phenyl]propanoic acid.
Reduction: Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
Ethyl 3-(2-hydroxyphenyl)propanoate: Contains a hydroxy group on the phenyl ring, leading to different reactivity and applications.
Ethyl 3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group directly attached to the phenyl ring.
Uniqueness
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
136416-11-0 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-9-13-7-4-3-6-12(13)8-5-11-15/h3-4,6-7,15H,2,5,8-11H2,1H3 |
InChI Key |
LPHCKZXZNGHREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)



![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)



